molecular formula C42H60ClN3O15S3 B3322474 Soravtansine CAS No. 1461704-01-7

Soravtansine

Cat. No. B3322474
CAS RN: 1461704-01-7
M. Wt: 978.6 g/mol
InChI Key: GQSPYHXXAXFCRB-DSIKUUPMSA-N
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Description

Soravtansine is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is a derivative of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus. This compound is primarily used as a payload in ADCs, where it is conjugated to antibodies that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site. This targeted approach minimizes damage to healthy cells and enhances the efficacy of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Soravtansine is synthesized through a series of chemical reactions starting from maytansine. The process involves the modification of maytansine to introduce functional groups that allow for conjugation to antibodies. Key steps include:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of the compound followed by purification and quality control processes. The production process must adhere to stringent regulatory standards to ensure the safety and efficacy of the final product. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Soravtansine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

Soravtansine has a wide range of scientific research applications, particularly in the field of cancer therapy. Some key applications include:

    Chemistry: this compound is used in the development of novel ADCs, which are designed to target specific cancer cells and deliver cytotoxic agents directly to the tumor site.

    Biology: Researchers study the biological effects of this compound on cancer cells, including its ability to induce cell cycle arrest and apoptosis.

    Medicine: this compound-based ADCs are being investigated in clinical trials for the treatment of various cancers, including ovarian, breast, and lung cancers.

    Industry: Pharmaceutical companies are developing this compound-based ADCs as part of their oncology drug pipelines.

Mechanism of Action

Soravtansine exerts its effects through a multi-step mechanism:

    Targeting: The antibody component of the ADC binds to a specific antigen on the surface of cancer cells, such as folate receptor alpha (FRα).

    Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.

    Release: Once inside the cell, the cleavable linker is broken down, releasing this compound.

    Cytotoxicity: this compound disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Soravtansine is part of a class of compounds known as maytansinoids, which are derived from maytansine. Similar compounds include:

This compound is unique in its ability to be conjugated to antibodies, allowing for targeted delivery to cancer cells and minimizing off-target effects. This targeted approach enhances its efficacy and safety profile compared to other cytotoxic agents .

properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11+,23-12+/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSPYHXXAXFCRB-DSIKUUPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60ClN3O15S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

978.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461704-01-7
Record name Soravtansine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1461704017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAVTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PON74J1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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